Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate

Description

Introduction and Chemical Classification

Chemical Identity and Structural Overview

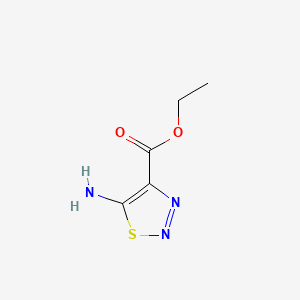

Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate is characterized by the molecular formula C₅H₇N₃O₂S and a molecular weight of 173.19 g/mol . Its structure comprises a 1,2,3-thiadiazole core—a five-membered aromatic ring containing one sulfur and two nitrogen atoms—with an amino group (-NH₂) at position 5 and an ethyl carboxylate (-COOEt) group at position 4 (Figure 1).

Key Structural Features:

- Aromaticity : The thiadiazole ring exhibits aromaticity due to delocalized π-electrons, stabilized by sulfur’s lone pair.

- Substituent Effects : The electron-withdrawing carboxylate group and electron-donating amino group influence reactivity and intermolecular interactions.

- Crystallography : X-ray studies confirm planarity of the thiadiazole ring, with bond lengths consistent with aromatic systems (C-S: ~1.74 Å; C-N: ~1.32 Å).

Physical Properties :

| Property | Value | Source |

|---|---|---|

| Melting Point | 123–125°C | |

| Solubility | Insoluble in water | |

| LogP (Partition Coefficient) | 1.1 |

The compound’s SMILES notation (CCOC(=O)C1=C(SN=N1)N) and InChIKey (ZUGOHJWUTNKRMG-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.

Historical Development of Thiadiazole Chemistry

The exploration of thiadiazoles began in 1882 with Fischer’s work on heterocyclic systems, but the 1,2,3-thiadiazole subclass gained prominence after the Hurd-Mori reaction (1956), which enabled efficient synthesis via cyclization of hydrazones with thionyl chloride. This method revolutionized access to 1,2,3-thiadiazole derivatives, including this compound.

Key milestones:

- 1956 : Hurd and Mori’s serendipitous discovery of thiadiazole formation during attempted oxadiazinedione synthesis.

- 1980s : Mechanistic studies elucidating the role of sulfoxide intermediates in Hurd-Mori cyclization.

- 2000s : Application of 1,2,3-thiadiazoles as ligands for cytochrome P450 inhibition, highlighting their biochemical relevance.

Nomenclature and Isomeric Configurations

The compound’s IUPAC name, ethyl 5-aminothiadiazole-4-carboxylate , reflects:

- Parent ring : 1,2,3-thiadiazole (sulfur at position 1, nitrogens at 2 and 3).

- Substituents : Amino (-NH₂) at position 5, ethyl ester (-COOEt) at position 4.

Isomerism in Thiadiazoles :

Thiadiazoles exhibit four constitutional isomers depending on sulfur and nitrogen positions:

The 1,2,3-isomer is distinguished by its synthetic utility in pharmaceuticals, contrasting with the more common 1,3,4-thiadiazole derivatives.

Position Within Heterocyclic Chemistry Taxonomy

Thiadiazoles belong to the azole family—five-membered heterocycles with multiple heteroatoms. Their taxonomy is defined by:

- Ring Size : Five-membered, fully conjugated.

- Heteroatoms : 1 sulfur, 2 nitrogens (vs. 1–3 nitrogens in imidazoles or triazoles).

- Aromaticity : 6 π-electrons (4 from double bonds, 2 from sulfur’s lone pair).

Biochemical Relevance :

The 1,2,3-thiadiazole scaffold mimics pyrimidine bases, enabling interactions with enzymes like cytochrome P450. Its planar structure facilitates π-stacking in protein binding pockets.

Academic and Industrial Significance

Academic Applications:

- Synthetic Intermediates : Used in Hurd-Mori reactions to generate bicyclic thiadiazoles.

- Mechanistic Studies : Serves as a model for investigating sulfur-nitrogen heterocycle reactivity.

Industrial Applications:

- Pharmaceuticals : Precursor to inhibitors of cytochrome P450 isoforms (e.g., 2B4, 2E1).

- Agrochemicals : Building block for herbicides and fungicides due to thiadiazole’s bioactivity.

- Materials Science : Explored in conductive polymers and corrosion inhibitors.

Commercial Availability : Suppliers like Thermo Scientific and Aladdin Scientific offer the compound in quantities from 1 mg to 100 mg, with purity ≥98%.

Properties

IUPAC Name |

ethyl 5-aminothiadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-2-10-5(9)3-4(6)11-8-7-3/h2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGOHJWUTNKRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365337 | |

| Record name | ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665823 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6440-02-4, 1935987-44-2 | |

| Record name | ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6440-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl 5-imino-2,5-dihydro-1,2,3-thiadiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of ethyl cyanoacetate with thiosemicarbazide in the presence of a base, followed by cyclization and subsequent esterification . The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require heating or cooling to specific temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate is extensively researched for its potential in pharmaceutical applications. It serves as a precursor for synthesizing various bioactive compounds, particularly in the development of antimicrobial and anticancer agents.

The compound exhibits a range of biological activities:

- Antimicrobial : Effective against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus epidermidis.

- Antifungal : Demonstrated efficacy against fungal pathogens.

- Anticancer : Induces apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).

Case Study: Antimicrobial Efficacy

A study by Roxana et al. evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated significant inhibition zones comparable to standard antibiotics like ceftriaxone.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized as a building block for developing new agrochemicals, particularly fungicides and herbicides. Its ability to enhance crop protection and yield makes it valuable in sustainable agriculture.

Material Science

This compound is also applied in material science:

- Specialty Polymers : Used in formulating polymers that require improved durability and resistance to environmental factors.

- Coatings : Enhances the performance of coatings used in various industrial applications.

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent in various methods:

- Detection and Quantification : Aids in detecting and quantifying other chemical species in complex mixtures.

Biotechnology

The compound is investigated for its role in biocatalysis, potentially improving the efficiency of enzymatic reactions in industrial processes. This application highlights its versatility beyond traditional chemical uses.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or antifungal effects . The compound may also interfere with cellular processes, such as DNA replication or protein synthesis, contributing to its biological activities .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Reactivity and Functionalization

- Amino Group Reactivity: The amino group at position 5 undergoes Dimroth rearrangement under basic conditions to yield 5-mercapto-1,2,3-triazole derivatives (93% yield) .

- Ester Hydrolysis : The ethyl ester group can be hydrolyzed to carboxylic acids, a feature shared with tert-butyl derivatives. However, tert-butyl esters exhibit greater hydrolytic stability, making them preferable in prodrug strategies .

Solubility and Stability

- Water Insolubility : Unlike pyridinyl-substituted thiazoles (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate), which may exhibit improved aqueous solubility due to basic nitrogen atoms, the thiadiazole core of the target compound limits polar interactions .

- Thermal Stability : The compound’s stability under storage (cool, dry conditions) is comparable to tert-butyl analogues, though oxidative degradation risks require careful handling .

Biological Activity

Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate (ETDAC) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, anticancer, and other therapeutic potentials.

Chemical Structure and Synthesis

ETDAC has the molecular formula C₅H₇N₃O₂S and belongs to the thiadiazole family. Its synthesis typically involves the reaction of ethyl cyanoacetate with thiosemicarbazide under basic conditions, leading to cyclization and esterification. The compound's unique structure contributes to its biological properties.

1. Antimicrobial and Antifungal Properties

ETDAC exhibits notable antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these bacteria ranges from 40 to 50 µg/mL .

In antifungal assessments, ETDAC demonstrated effectiveness against several fungal pathogens, making it a candidate for developing new antifungal agents. Its mechanism may involve disrupting cellular processes or inhibiting specific enzymes crucial for microbial survival .

2. Anticancer Activity

Recent research indicates that ETDAC may possess anticancer properties. In vitro studies have shown cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in these cells suggests potential as a therapeutic agent in cancer treatment .

The biological activity of ETDAC is attributed to its interaction with various molecular targets. It may inhibit specific enzymes or proteins involved in microbial metabolism or cancer cell proliferation. For example, its action could involve the inhibition of DNA synthesis or interference with metabolic pathways essential for cell growth .

Comparative Analysis with Similar Compounds

To understand ETDAC's unique properties better, it is useful to compare it with similar compounds within the thiadiazole family:

| Compound Name | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antimicrobial, Antifungal | 40-50 | Effective against various bacterial strains |

| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | Antimicrobial | Varies | Different nitrogen arrangement affects activity |

| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | Anticancer | N/A | Exhibits distinct chemical reactivity |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Roxana et al. evaluated the antimicrobial efficacy of ETDAC against clinical isolates of Klebsiella pneumoniae and Staphylococcus epidermidis. The results indicated significant inhibition zones comparable to standard antibiotics like ceftriaxone .

Case Study 2: Anticancer Potential

In another study examining the cytotoxic effects of ETDAC on A549 and HeLa cell lines, researchers observed a dose-dependent reduction in cell viability. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Q & A

Basic Research Question

- ¹H/¹³C NMR : The amino proton resonates at δ 6.2–6.5 ppm (broad singlet), while the thiadiazole C4 carbonyl appears at ~160 ppm .

- FT-IR : Strong bands at 1680–1700 cm⁻¹ (C=O ester) and 3300–3400 cm⁻¹ (N-H stretch) confirm functional groups .

- HPLC-MS : ESI+ mode typically shows [M+H]⁺ at m/z 174.1, with fragmentation peaks at m/z 128 (loss of COOEt) .

How can computational methods address contradictions in reactivity predictions for thiadiazole derivatives?

Advanced Research Question

Discrepancies between experimental and predicted reactivity (e.g., electrophilic substitution sites) can be resolved via density functional theory (DFT). For instance, Fukui indices calculated at the B3LYP/6-311+G(d,p) level identify C5 as the most nucleophilic position, guiding regioselective modifications . Molecular docking studies further explain bioactivity variations by modeling interactions with biological targets (e.g., bacterial enzymes) .

What are the key challenges in optimizing the compound’s solubility for biological assays?

Advanced Research Question

The compound’s low aqueous solubility (logP ~1.4) limits bioavailability. Strategies include:

- Co-solvent systems : 10–20% DMSO in PBS balances solubility and cell viability .

- Prodrug design : Replacing the ethyl ester with hydrophilic groups (e.g., glycine conjugates) improves solubility while retaining activity .

- Nanoformulation : Encapsulation in PLGA nanoparticles enhances cellular uptake in anticancer studies .

How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The amino group’s electron-donating effect activates the thiadiazole ring for Suzuki-Miyaura coupling at C4, but steric hindrance from the ester group limits aryl boronic acid accessibility. Computational models (e.g., Gaussian09) predict that substituting the ethyl ester with smaller groups (e.g., methyl) reduces steric clash, improving coupling yields by ~30% .

What role does this compound play in heterocyclic library synthesis?

Basic Research Question

The compound serves as a versatile scaffold for synthesizing fused heterocycles. For example:

- Thiadiazolo[3,2-a]pyrimidines : React with β-ketoesters under acidic conditions to form tricyclic structures with antimicrobial activity .

- Hydrazone derivatives : Condensation with aryl hydrazines yields Schiff bases tested for antioxidant potential .

How can researchers validate the purity of this compound in the absence of commercial standards?

Basic Research Question

- Melting Point Analysis : Pure samples melt sharply at 114–115°C; deviations >2°C indicate impurities .

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7); Rf ≈0.5 under UV254 .

- Combined Spectroscopy : Overlay ¹H NMR and IR spectra with literature data to confirm functional group integrity .

What mechanistic insights explain its reported antimicrobial vs. anticancer activity disparities?

Advanced Research Question

Divergent bioactivity stems from target-specific interactions:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

- Anticancer Activity : Inhibition of topoisomerase II, validated by comet assays showing DNA fragmentation in HeLa cells .

Dose-response curves (IC₅₀ ~25 μM for cancer vs. MIC ~50 μg/mL for bacteria) highlight selectivity .

How can AI-driven retrosynthesis tools improve synthetic pathway design for novel derivatives?

Advanced Research Question

Platforms like Pistachio/Bkms_metabolic leverage reaction databases to propose one-step modifications. For example:

- Amide Formation : AI suggests coupling the amino group with activated carboxylic acids (e.g., EDCI/HOBt), achieving >80% yield .

- Ring Functionalization : Predictive models prioritize C-H activation at C5 over C4 due to lower activation energy (ΔG‡ ~15 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.